molecular formula C10H15NO B2934210 1-Propanamine, N-(phenylmethoxy)- CAS No. 121289-95-0

1-Propanamine, N-(phenylmethoxy)-

Cat. No.: B2934210
CAS No.: 121289-95-0
M. Wt: 165.236
InChI Key: SWXHOAXBDOLRHQ-UHFFFAOYSA-N
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Description

1-Propanamine, N-(phenylmethoxy)-, also known as (benzyloxy)(propyl)amine, is an organic compound with the molecular formula C10H15NO. It is a member of the amine family, characterized by the presence of an amino group attached to a propyl chain and a phenylmethoxy group. This compound is of interest due to its versatile applications in various scientific fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanamine, N-(phenylmethoxy)- can be synthesized through several methods. One common approach involves the reaction of 1-propanol with ammonium chloride in the presence of a Lewis acid catalyst such as ferric chloride at high temperature and pressure . Another method includes the reductive amination of benzylamine with propanal, using sodium cyanoborohydride as a reducing agent .

Industrial Production Methods: Industrial production of 1-Propanamine, N-(phenylmethoxy)- typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, N-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.

    Reduction: It can be reduced to simpler amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-Propanamine, N-(phenylmethoxy)- is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: This compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 1-Propanamine, N-(phenylmethoxy)- exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. The phenylmethoxy group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

    1-Propanamine: A simpler amine with only a propyl chain attached to the amino group.

    Benzylamine: Contains a benzyl group attached to the amino group.

    N-Methylbenzylamine: A methylated derivative of benzylamine.

Uniqueness: 1-Propanamine, N-(phenylmethoxy)- is unique due to the presence of both a propyl chain and a phenylmethoxy group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its applicability in various scientific fields compared to simpler amines .

Properties

IUPAC Name

N-phenylmethoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXHOAXBDOLRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121289-95-0
Record name (benzyloxy)(propyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of propan-1-ol (6.25 mL, 83.2 mmol) and 2,6-dimethylpyridine (11.6 mL, 99.8 mmol) in CH2Cl2 (500 mL) under a nitrogen atmosphere at −78° C. was added dropwise trifluoromethanesulfonic anhydride (14.0 mL, 83.2 mmol). After stirring for 30 min at −78° C., a solution of O-benzylhydroxylamine (10.7 ml, 91.5 mmol) in CH2Cl2 (10 mL) was added dropwise. The resulting mixture was stirred at −78° C. for 1 h, then warmed to room temperature, and stirred for additional 2 h. The reaction mixture was diluted with ice water (250 mL) and the organic layer was separated, washed with saturated aq. NaHCO3 (100 mL) and brine (100 mL). The aqueous layers were extracted again with EtOAc (1×200 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the crude material that was purified by silica gel flash column chromatography (CH2Cl2). To the fraction containing product and 2,6-dimethylpyridine was added 2 M aq KOH (100 mL), that was then washed with MTBE. The aqueous layer was then brought to a pH of ˜5 with 1 M aq HCl and then extracted with MTBE (3×50 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford 11.2 g (75%) of O-benzyl-N-propylhydroxylamine.
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Three

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